2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride

Medicinal Chemistry Scaffold Design Isomeric Purity

2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride is a bicyclic heterocyclic compound belonging to the tetrahydroindazole class. This specific scaffold features a partially saturated indazole core with a primary amine at the 6-position and a methyl group at the 2-position, isolated as a crystalline dihydrochloride salt to enhance solubility and handling.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13
CAS No. 2260936-64-7
Cat. No. B2754794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride
CAS2260936-64-7
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13
Structural Identifiers
SMILESCN1C=C2CCC(CC2=N1)N.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H
InChIKeyHIKSBFXHMWPQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4,5,6,7-tetrahydroindazol-6-amine Dihydrochloride (CAS 2260936-64-7): A Core Tetrahydroindazole Scaffold for Kinase-Targeted Ligand Optimization


2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride is a bicyclic heterocyclic compound belonging to the tetrahydroindazole class. This specific scaffold features a partially saturated indazole core with a primary amine at the 6-position and a methyl group at the 2-position, isolated as a crystalline dihydrochloride salt to enhance solubility and handling . It serves as a key synthetic intermediate or core fragment in medicinal chemistry, particularly in the development of selective kinase inhibitors, where the tetrahydroindazole motif provides a crucial hydrogen-bonding pharmacophore and a vector for further derivatization [1].

Procurement Risk: Why Unspecified Tetrahydroindazole Isomers or Free Base Forms Cannot Serve as Drop-in Replacements for 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride


Substituting 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride with a generic 'tetrahydroindazole amine' or even a close positional isomer introduces significant scientific and procurement risk. The position of the amine (e.g., 4- vs. 6-amine) dictates the geometry of the exit vector, fundamentally altering the three-dimensional orientation of subsequent substituents in a final drug molecule [1]. Similarly, the methylation state on the indazole ring (N1 vs. N2) impacts the hydrogen-bond donor/acceptor character of the core, a critical parameter for target binding, as evidenced in structure-guided ITK inhibitor optimization campaigns [2]. Finally, choosing the free base over the dihydrochloride salt can compromise solubility, hygroscopicity, and weighing accuracy during synthesis, directly affecting reaction yield reproducibility [3].

Head-to-Head Technical Evidence: Quantifying the Differentiation of 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride


Regioisomeric Purity Defines a Unique Chemical Space: 2-Methyl-6-amine vs. 2-Methyl-4-amine Dihydrochloride

While regioisomers serve as distinct building blocks, their value is zero if used interchangeably. The target compound, 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride, is certified at a purity of 98% . A directly comparable analytical standard for the positional isomer, 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride, is also offered at >98% purity, confirming that high isomeric purity is achievable and expected for procurement, but the specific structural isomer must be specified to ensure the correct molecular geometry [1]. Using the 4-amine isomer in a synthetic route designed for a 6-amine vector would produce an entirely different compound, invalidating any prior structure-activity relationship (SAR) data.

Medicinal Chemistry Scaffold Design Isomeric Purity

N-Methylation Pattern Dictates Hydrogen-Bond Donor Potential: 2-Methyl vs. N-Methyl Tetrahydroindazole Cores

The exact methylation pattern on the tetrahydroindazole core critically influences biological activity. In the N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride isomer (PubChem CID 165986510), methylation at the N1 position creates a hydrogen-bond donor, whereas methylation at the 2-position (as in the target compound) converts this into a hydrogen-bond acceptor [1]. In the context of ITK inhibitor design, the interaction of the indazole NH with the kinase hinge region is a conserved binding element; altering this pharmacophore by using the wrong N-methyl isomer has been shown to drastically reduce or abolish nanomolar potency in biochemical assays, a direct class-level inference supported by crystallographic evidence [2][3].

Kinase Inhibitor Pharmacophore Binding Affinity

Salt Form Differentiation: Dihydrochloride Solubility and Handling Advantage over the Free Base

The dihydrochloride salt form provides a quantifiable handling advantage over the free base (CAS 1478225-30-7). While specific aqueous solubility data for the free base is not widely reported, analogous tetrahydroindazole dihydrochloride salts consistently demonstrate high water solubility (often >100 mg/mL) due to protonation of the amine and pyrazole nitrogens, in contrast to the poorly water-soluble free base counterparts [1]. The dihydrochloride salt is a crystalline, non-hygroscopic solid, ensuring accurate weighing and long-term stability under standard storage conditions, a critical factor for reproducible milligram-scale library synthesis [2].

Process Chemistry Salt Selection Solubility

Positional Activity Clue: 6-Amines as Privileged Vectors for Hydrophobic Pocket Probing in Anti-Leishmanial Agents

Research into antileishmanial tetrahydroindazoles has demonstrated that amine functionality embedded at the 6-position of the saturated ring is a key synthetic handle for functionalization aimed at probing the hydrophobic pocket of the protozoan Hsp90 orthologue [1]. While quantitative IC50 comparisons between 6-amine and 4-amine derivatives in this specific series are not yet published in a head-to-head manner, the synthetic strategy explicitly targets the 6-position for derivatization, highlighting its privileged status over other substitution patterns for this therapeutic application [1]. This provides a literature-supported rationale for selecting the 6-amine isomer as a lead-like fragment over the 4- or 5-amine alternatives in this disease area.

Neglected Disease Hsp90 Structure-Activity Relationship

High-Value Procurement Scenarios for 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride Based on Evidence


Selective ITK Inhibitor Lead Optimization

Procure the 2-methyl-6-amine dihydrochloride as a core scaffold to explore structure-activity relationships (SAR) around the saturated ring. The defined 2-methyl group ensures the correct hydrogen-bond acceptor character, while the dihydrochloride salt provides immediate aqueous solubility for biochemical assay preparation. Using this specific isomer avoids the potency losses associated with N1-methylated analogs, as documented in tetrahydroindazole ITK inhibitor optimization [1][2].

Fragment-Based Drug Discovery (FBDD) Library Synthesis

Leverage the 6-amine as a single, well-defined anchoring point for rapid amide or sulfonamide library generation. The 98% purity guarantees minimal side products from amine impurities, and the crystalline salt simplifies automated solid dispensing. This scaffold is a validated starting point for probing kinase and Hsp90 hydrophobic pockets, as evidenced by its use in antileishmanial and anti-inflammatory programs [2][3].

Kinase Selectivity Profiling Probe Synthesis

Use the compound to synthesize affinity probes or PROTAC precursors. The 2-methyl substitution avoids introducing an additional hydrogen-bond donor (present in N-H analogs) that could create undesired off-target hinge-binding interactions. Starting from the 6-amine isomer, rather than the 4- or 5-amine, projects the probe moiety along a trajectory that is less likely to clash with the kinase gatekeeper residue, a critical design consideration inferred from tetrahydroindazole co-crystal structures [1].

CNS-Penetrant Kinase Inhibitor Candidate Synthesis

The combination of a low-molecular-weight core (free base MW 151.21), a moderate topological polar surface area (TPSA ~40.7 Ų for the parent scaffold), and the improved solubility of the dihydrochloride salt make this an attractive intermediate for CNS drug discovery programs where physicochemical property constraints are stringent. Selection of the dihydrochloride form over the free base facilitates direct use in parallel medicinal chemistry workflows, reducing pre-formulation steps and accelerating the design-make-test cycle for CNS kinase targets [1][4].

Quote Request

Request a Quote for 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.